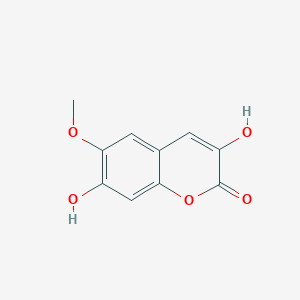
3-Hydroxyscopoletin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyscopoletin, also known as this compound, is a useful research compound. Its molecular formula is C10H8O5 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
3-Hydroxyscopoletin (3-HS) is a naturally occurring compound belonging to the coumarin family, which has garnered attention for its diverse applications in scientific research. This article delves into the various applications of this compound, focusing on its pharmacological properties, potential therapeutic uses, and implications in various fields.
Pharmacological Properties
This compound exhibits a range of pharmacological activities, making it a compound of interest in medicinal chemistry and pharmacology. Key properties include:
- Antioxidant Activity : 3-HS has demonstrated significant antioxidant properties, which can help mitigate oxidative stress and related cellular damage. This is particularly relevant in the context of neurodegenerative diseases and aging .
- Anti-inflammatory Effects : Research indicates that 3-HS possesses anti-inflammatory properties, potentially beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Neuroprotection : Due to its antioxidant and anti-inflammatory properties, 3-HS may offer neuroprotective benefits. Research has indicated its efficacy in models of neurodegeneration, suggesting it might be useful in treating conditions like Alzheimer's disease .
- Cancer Treatment : Preliminary studies suggest that 3-HS may inhibit tumor growth and induce apoptosis in cancer cells. Its ability to modulate signaling pathways involved in cancer progression presents a promising avenue for cancer therapy .
- Cardiovascular Health : The anti-inflammatory and antioxidant effects of 3-HS could contribute to cardiovascular health by reducing inflammation and oxidative stress associated with heart diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Neuroprotective Effects : In a study examining the effects of 3-HS on neuronal cells exposed to oxidative stress, researchers found that treatment with 3-HS significantly reduced cell death and oxidative damage markers. This supports its potential role as a neuroprotective agent .
- Antimicrobial Efficacy : A case study involving the application of 3-HS against Staphylococcus aureus showed that it inhibited bacterial growth effectively, highlighting its potential as an alternative antimicrobial agent .
- Cancer Cell Studies : In vitro studies demonstrated that 3-HS could inhibit proliferation and induce apoptosis in breast cancer cell lines. These findings suggest its potential utility as part of a therapeutic regimen for cancer treatment .
Propriétés
Numéro CAS |
127861-47-6 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3,7-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
Clé InChI |
OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Key on ui other cas no. |
127861-47-6 |
Synonymes |
3-hydroxyscopoletin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















